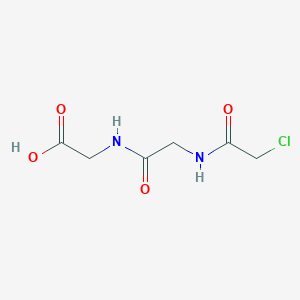
Chloroacetylglycylglycine
Übersicht
Beschreibung
Chloroacetylglycylglycine is a compound related to the family of glycine derivatives, which are known for their role in various chemical and biological processes. While the specific compound chloroacetylglycylglycine is not directly mentioned in the provided papers, insights can be drawn from related research on glycine derivatives and their interactions.
Synthesis Analysis
The synthesis of glycine derivatives can be complex and often involves multiple steps to ensure the desired stereochemistry and functional group incorporation. For instance, the synthesis of C-allylglycyl amides, which are related to chloroacetylglycylglycine, is achieved through a diastereoselective aza-Claisen rearrangement, indicating the potential for similarly complex synthetic routes for chloroacetylglycylglycine .
Molecular Structure Analysis
The molecular structure of glycine derivatives is crucial in determining their chemical behavior. The electron spin resonance (ESR) spectrum of irradiated glycylglycine hydrochloride provides insights into the free radical formation and the hyperfine structure, which is influenced by the protons attached to the alpha carbon and amide nitrogen atoms . This suggests that the molecular structure of chloroacetylglycylglycine would also be significant in its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Glycine derivatives participate in various chemical reactions, often influenced by their functional groups and stereochemistry. The conversion of C-allylglycine derivatives into isoquinolones demonstrates the reactivity of such compounds and their potential to serve as building blocks in complex syntheses, such as the total synthesis of alkaloids . This implies that chloroacetylglycylglycine could also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine derivatives, such as N-chloroacetyl-N-phenylglycine esters, are analyzed in terms of their physicochemical parameters like log P, σ, and E_s. These properties are crucial in determining the biological activity and selectivity of these compounds as herbicides . By extension, the properties of chloroacetylglycylglycine would also be important in understanding its behavior in various environments and potential applications.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Glycosyl Compounds
- Application Summary: Glycosyl compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- Methods of Application: Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds were reviewed . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
- Results or Outcomes: Glycosyl compounds have applications in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .
CRISPR-Cas9 in Disease Treatment
- Application Summary: CRISPR-Cas9, a popular genome-editing tool, is being used to treat a host of diseases . It has the potential to disable or correct problematic genes in cells to treat diseases .
- Methods of Application: In one application, researchers disabled the gene that codes for a protein called PD-1 in cells extracted from a participant’s blood . PD-1 holds the immune system in check but can shield cancer cells in the process . The edited cells were then reinjected .
- Results or Outcomes: The results of clinical trials of CRISPR genome editing have been promising, but it is still too soon to know whether the technique will be safe or effective in the clinic .
Genomics in Agriculture
- Application Summary: Genomics is being used to improve the quality and quantity of crop yields in agriculture .
- Methods of Application: Linking traits to genes or gene signatures helps to improve crop breeding to generate hybrids with the most desirable qualities .
- Results or Outcomes: Genomics can reduce the trials and failures involved in scientific research to a certain extent .
CRISPR-Cas9 in Disease Treatment
- Application Summary: CRISPR-Cas9, a popular genome-editing tool, is being used to treat a host of diseases . It has the potential to disable or correct problematic genes in cells to treat diseases .
- Methods of Application: In one application, researchers disabled the gene that codes for a protein called PD-1 in cells extracted from a participant’s blood . PD-1 holds the immune system in check but can shield cancer cells in the process . The edited cells were then reinjected .
- Results or Outcomes: The results of clinical trials of CRISPR genome editing have been promising, but it is still too soon to know whether the technique will be safe or effective in the clinic .
Genomics in Agriculture
- Application Summary: Genomics is being used to improve the quality and quantity of crop yields in agriculture .
- Methods of Application: Linking traits to genes or gene signatures helps to improve crop breeding to generate hybrids with the most desirable qualities .
- Results or Outcomes: Genomics can reduce the trials and failures involved in scientific research to a certain extent .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOXSGKCQMMTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293452 | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetylglycylglycine | |
CAS RN |
15474-96-1 | |
| Record name | N-(2-Chloroacetyl)glycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetylglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



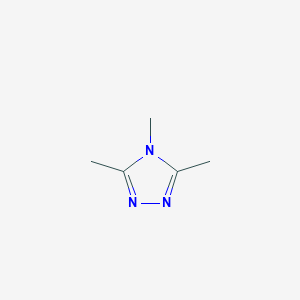
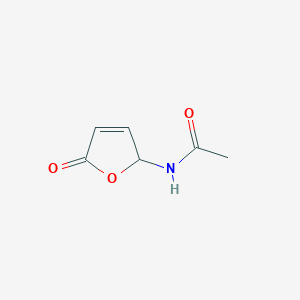
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
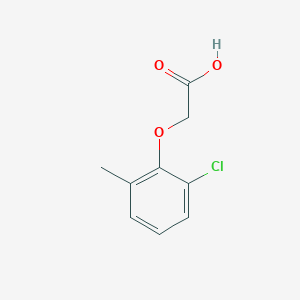
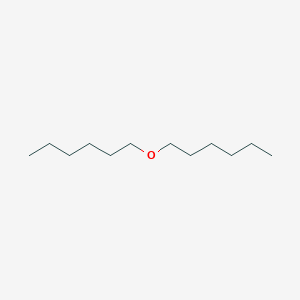
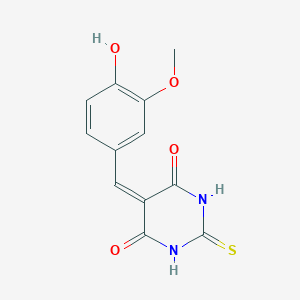

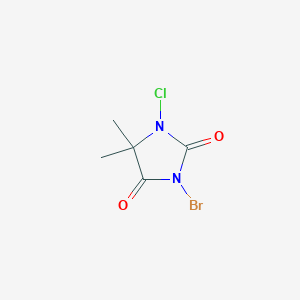
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
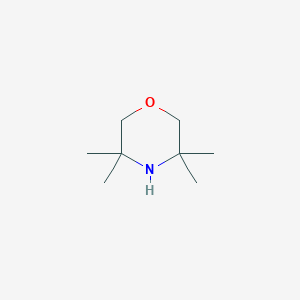
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
